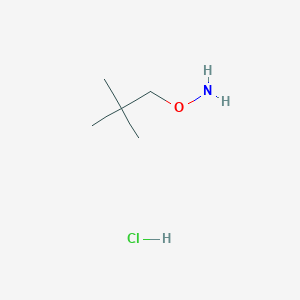

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-dimethylpropylamine with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Oximes

Reduction: Amines

Substitution: Substituted hydroxylamines

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride finds extensive applications in various domains:

Pharmaceutical Synthesis

- Weinreb Amides: It is crucial for synthesizing Weinreb amides, which are intermediates in the production of ketones and other complex organic molecules .

- Antiviral and Antibacterial Agents: The compound plays a role in developing drugs that target infectious diseases, including tuberculosis treatments like isoniazid .

Agricultural Chemicals

- This compound is used as an intermediate for synthesizing crop protection agents, contributing to the development of safer and more effective agricultural products .

Case Study 1: Synthesis of Weinreb Amides

Research conducted by Goel and Krolls demonstrated the utility of this compound in synthesizing Weinreb amides. The study highlighted the advantages of using this compound over traditional methods that often involve toxic reagents. The results showed improved yields and product quality while minimizing environmental impact .

Case Study 2: Development of Antiviral Drugs

A study published in "Organic Preparations and Procedures International" illustrated how this compound was utilized to synthesize key intermediates for antiviral drugs. The research emphasized the compound's effectiveness in facilitating reactions that lead to potent therapeutic agents .

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Weinreb amides | High yield, reduced toxicity |

| Agricultural Chemicals | Synthesis of crop protection agents | Safer alternatives to existing products |

| Antiviral Drug Development | Key intermediate | Effective against infectious diseases |

Wirkmechanismus

The mechanism of action of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways . The specific molecular targets and pathways depend on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- O-(2,2-dimethylpropyl)hydroxylamine

- N-hydroxy-2,2-dimethylpropanamide

- 2,2-dimethylpropylamine

Uniqueness

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride stands out due to its high purity and versatility in various applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial settings .

Biologische Aktivität

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a hydroxylamine derivative that can inhibit enzyme activity by forming stable complexes with active sites. This interaction modulates various biochemical pathways, making it a valuable tool in enzymatic studies and drug development.

Chemical Reactions

The compound undergoes several important chemical reactions:

- Oxidation : Converts to oximes using agents like hydrogen peroxide.

- Reduction : Can be reduced to form amines using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Enzyme Inhibition

Research has shown that this compound effectively inhibits specific enzymes. For instance, it has been reported to inhibit ammonia-oxidizing bacteria (AOB) growth by interfering with the ammonia monooxygenase enzyme . This inhibition is concentration-dependent, highlighting its potential as a biochemical probe.

Case Studies

- Enzyme Reactivation : In studies involving organophosphate poisoning, hydroxylamines have demonstrated the ability to reactivate inhibited cholinesterases. This property is particularly relevant for developing antidotes against nerve agents .

- Nitrite Production : Hydroxylamine was found to induce nitrite formation from oximes in Pseudomonas aeruginosa cultures. The activity was enhanced in the presence of oximes, indicating a complex interplay between these compounds and microbial metabolism .

- Electrochemical Detection : A study utilized a modified glassy carbon electrode for the sensitive determination of hydroxylamine concentrations, demonstrating its practical applications in monitoring environmental samples .

Therapeutic Potential

This compound is being investigated for its potential therapeutic applications:

- Drug Development : Its role as an intermediate in synthesizing pharmaceuticals has been noted, particularly in creating compounds with antitumor properties.

- Biochemical Assays : It serves as a probe in various biochemical assays due to its ability to modulate enzyme activity and influence cellular pathways.

Data Summary

Eigenschaften

IUPAC Name |

O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOXCPGCDWRACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630580 |

Source

|

| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-72-0 |

Source

|

| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.